Superior Antioxidant Potency Over Hyperoside
In a head‑to‑head comparative study, 2′-O-galloylhyperin consistently exhibited lower IC50 values than hyperoside in five distinct antioxidant assays [1]. The data demonstrate that the galloylated derivative possesses intrinsically higher reducing power and radical scavenging efficacy. Representative IC50 values (μM) are provided for key assays [1].
| Evidence Dimension | Antioxidant potency (IC50, lower is more potent) |
|---|---|
| Target Compound Data | FRAP (Fe³⁺-reducing): 48.9 ± 2.5 μM; CUPRAC (Cu²⁺-reducing): 71.9 ± 2.7 μM; PTIO•-scavenging (pH 7.4): 92.2 ± 7.0 μM; DPPH•-scavenging: 3.0 ± 0.1 μM; ABTS+•-scavenging: 3.5 ± 0.1 μM |
| Comparator Or Baseline | Hyperoside: FRAP 51.4 ± 1.0 μM; CUPRAC 105.6 ± 4.9 μM; PTIO• (pH 7.4) 135.2 ± 23.3 μM; DPPH• 3.5 ± 0.1 μM; ABTS+• 5.9 ± 0.2 μM |
| Quantified Difference | Hyperoside IC50 values were 5–47% higher (less potent) across assays; e.g., CUPRAC IC50 of hyperoside is 46.9% greater (105.6 vs. 71.9 μM) |
| Conditions | In vitro antioxidant assays: FRAP (pH 3.6), CUPRAC (pH 7.4), PTIO•-scavenging (pH 4.5 and 7.4), DPPH•-scavenging, ABTS+•-scavenging; triplicate measurements [1] |
Why This Matters
Procurement of hyperoside as a surrogate would yield inferior antioxidant outcomes; 2′-O-galloylhyperin must be specified to achieve the reported potency in redox‑based experiments.
- [1] Chen B, Li X, Liu J, Qin W, Liang M, Liu Q, Chen D. Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. BMC Complement Altern Med. 2019 Oct 21;19(1):275. doi: 10.1186/s12906-019-2698-y. View Source
